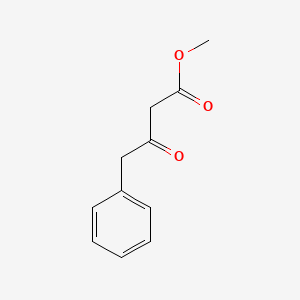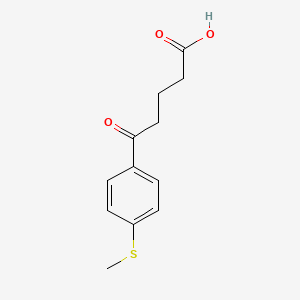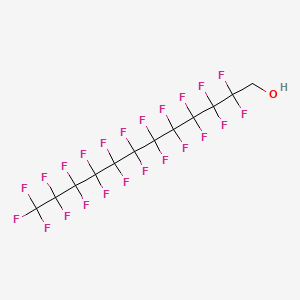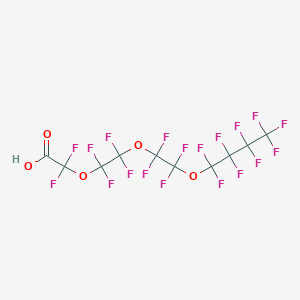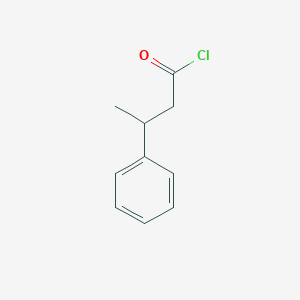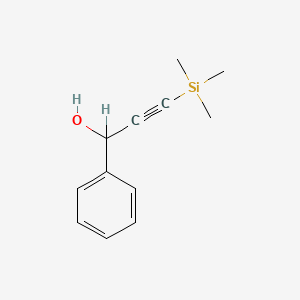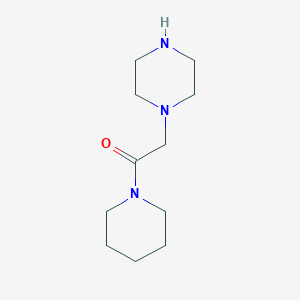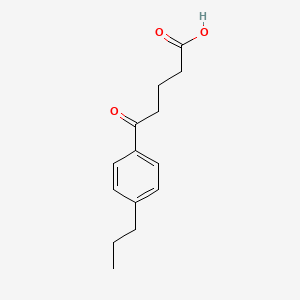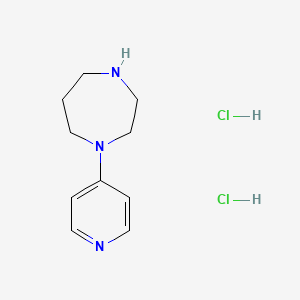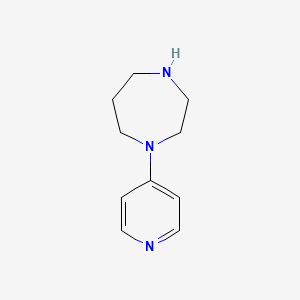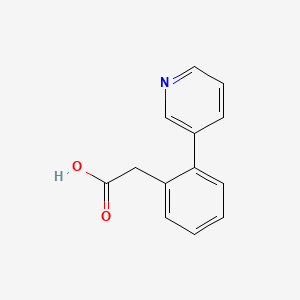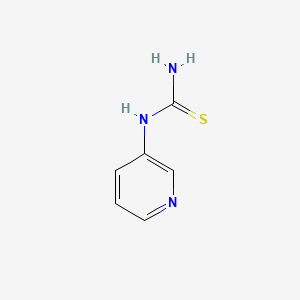
3,4-(乙撑二氧基)-2'-碘代苯乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-(Ethylenedioxy)-2’-iodobenzophenone is an organic compound that features a benzophenone core substituted with an ethylenedioxy group at the 3,4-positions and an iodine atom at the 2’-position
科学研究应用
3,4-(Ethylenedioxy)-2’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用机制
Target of Action
Compounds like “3,4-(Ethylenedioxy)-2’-iodobenzophenone” often interact with proteins or enzymes in the body. These interactions can alter the function of these proteins or enzymes, leading to changes in cellular processes .
Mode of Action
The compound’s interaction with its targets could involve binding to a specific site on the protein or enzyme. This binding could inhibit the function of the protein or enzyme, or it could enhance its function .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, it could inhibit a pathway involved in the synthesis of a certain molecule, or it could enhance a pathway involved in the breakdown of a certain molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted from the body would all affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a pathway involved in the synthesis of a certain molecule, the levels of that molecule in the cell might decrease .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)-2’-iodobenzophenone typically involves the iodination of a benzophenone derivative followed by the introduction of the ethylenedioxy group. One common method includes:
Iodination: The benzophenone derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2’-position.
Ethylenedioxy Group Introduction: The iodinated benzophenone is then reacted with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the ethylenedioxy group at the 3,4-positions.
Industrial Production Methods: Industrial production of 3,4-(Ethylenedioxy)-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3,4-(Ethylenedioxy)-2’-iodobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
相似化合物的比较
3,4-(Ethylenedioxy)thiophene: A compound with similar ethylenedioxy substitution but with a thiophene core.
3,4-(Ethylenedioxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
2-Iodobenzophenone: Lacks the ethylenedioxy group but has the iodine substitution.
Uniqueness: 3,4-(Ethylenedioxy)-2’-iodobenzophenone is unique due to the combination of the ethylenedioxy group and the iodine atom, which imparts distinct electronic and steric properties
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMSQQQAZXXPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364069 |
Source


|
| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727421-75-2 |
Source


|
| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
